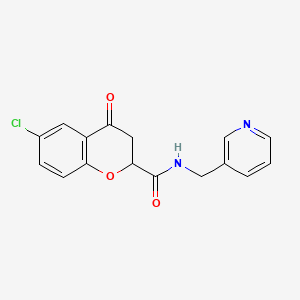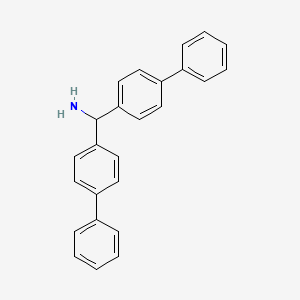![molecular formula C13H14N2O2 B11050776 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11050776.png)
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that features a fused ring system consisting of a pyrrolo and pyrazine ring. This compound is known for its unique structural properties and potential biological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves the condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane. This reaction is carried out in toluene with azeotropic removal of water, leading to the formation of the desired bicyclic system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its biological activities suggest potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is likely due to its ability to scavenge free radicals and prevent oxidative damage to biological macromolecules . The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-: This compound has a similar fused ring system but with different substituents.
8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one: This compound shares a similar core structure but differs in the heterocyclic ring composition.
Uniqueness
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
8a-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C13H14N2O2/c16-11-9-14-12(17)13(7-4-8-15(11)13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17) |
Clave InChI |
MMHJGRMAAMXHTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C(=O)NCC(=O)N2C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B11050699.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050706.png)
![Dimethyl [1-(4-bromophenyl)-3-(4-ethylphenyl)-3-oxo-2-phenylpropyl]propanedioate](/img/structure/B11050712.png)
![4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B11050719.png)
![6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol](/img/structure/B11050724.png)
![N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11050725.png)
![4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one](/img/structure/B11050731.png)
![1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11050746.png)
![Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B11050754.png)

![4-[(4-Fluorophenyl)amino]-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B11050770.png)
![2'-amino-1'-(dimethylamino)-1-(2-fluorobenzyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11050780.png)

